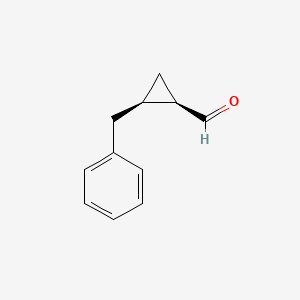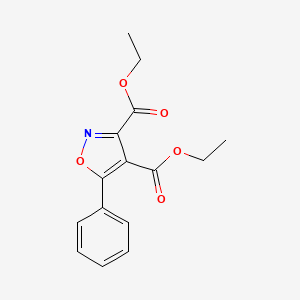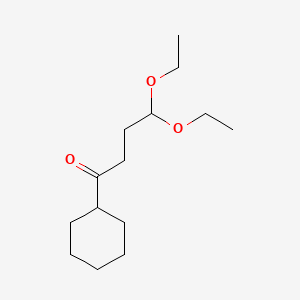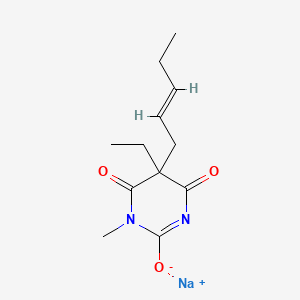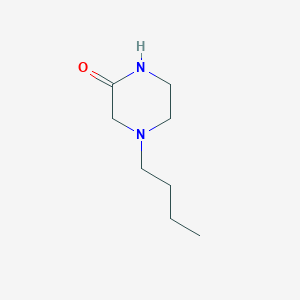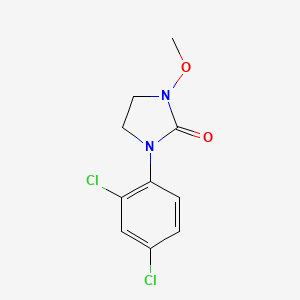
Tri-tert-butylstibine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-tert-butylantimony(iii) is an organometallic compound with the chemical formula (C₄H₉)₃Sb It is a member of the antimony family and is characterized by the presence of three tert-butyl groups attached to an antimony atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-tert-butylantimony(iii) can be synthesized through several methods. One common approach involves the reaction of antimony trichloride with tert-butyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
SbCl3+3(C4H9)Li→(C4H9)3Sb+3LiCl
This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for tri-tert-butylantimony(iii) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butylantimony(iii) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(v) derivatives.
Reduction: It can be reduced to lower oxidation states of antimony.
Substitution: The tert-butyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while substitution reactions can produce a variety of organoantimony compounds.
Scientific Research Applications
Tri-tert-butylantimony(iii) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of antimony’s effects on cellular processes.
Medicine: Antimony compounds, including tri-tert-butylantimony(iii), are being investigated for their potential therapeutic properties, such as anticancer activity.
Industry: The compound is used in the production of advanced materials and as a stabilizer in certain polymer formulations.
Mechanism of Action
The mechanism by which tri-tert-butylantimony(iii) exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can form complexes with proteins and other biomolecules, influencing their function and activity. The exact pathways and targets are still under investigation, but it is believed that the tert-butyl groups play a crucial role in modulating the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Triethylantimony(iii): Similar in structure but with ethyl groups instead of tert-butyl groups.
Triphenylantimony(iii): Contains phenyl groups, leading to different chemical properties and reactivity.
Trimethylantimony(iii): Features methyl groups, making it less sterically hindered compared to tri-tert-butylantimony(iii).
Uniqueness
Tri-tert-butylantimony(iii) is unique due to the bulky tert-butyl groups, which provide steric protection to the antimony center. This steric hindrance can influence the compound’s reactivity and stability, making it distinct from other organoantimony compounds. The tert-butyl groups also enhance the compound’s solubility in organic solvents, which can be advantageous in various applications.
Properties
CAS No. |
13787-35-4 |
|---|---|
Molecular Formula |
C12H27Sb |
Molecular Weight |
293.10 g/mol |
IUPAC Name |
tritert-butylstibane |
InChI |
InChI=1S/3C4H9.Sb/c3*1-4(2)3;/h3*1-3H3; |
InChI Key |
NZJQTVDLVPHKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Sb](C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


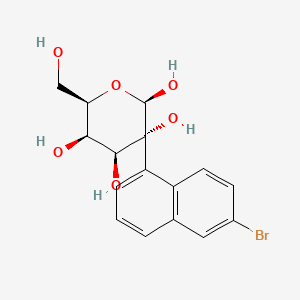
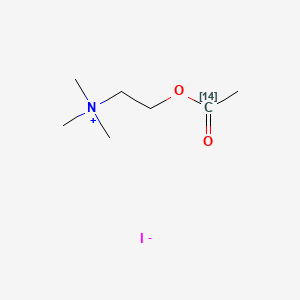
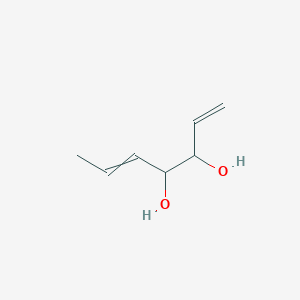
![Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-](/img/structure/B13812831.png)

![[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13812841.png)
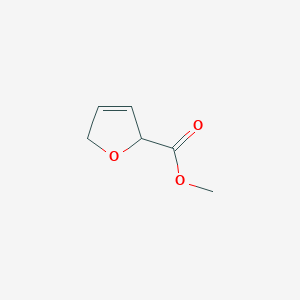
![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
